molecular formula C19H13F2N3O5S2 B2566320 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate CAS No. 877651-32-6

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate

Cat. No.: B2566320
CAS No.: 877651-32-6
M. Wt: 465.45
InChI Key: IBJGCLBSPQNLQO-UHFFFAOYSA-N
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Description

6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a complex organic compound that contains a variety of functional groups and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the compound.

  • Formation of 5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: This can be achieved through the reaction of cyclopropanecarboxylic acid with thiosemicarbazide, followed by cyclization with an appropriate oxidizing agent.

  • Synthesis of the Thioether Intermediate: The thiadiazole is then reacted with chloromethyl-4H-pyran-4-one to form the thioether intermediate under basic conditions.

  • Esterification: The final step involves the esterification of the hydroxyl group of the pyranone moiety with 3,4-difluorobenzoic acid in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production typically involves the scale-up of the synthetic route mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation at the thiadiazole and pyranone moieties, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the keto group in the pyranone ring can yield alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amide and ester groups, potentially altering the compound's activity and properties.

Common Reagents and Conditions

  • Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for forming sulfoxides or sulfones.

  • Reduction: Sodium borohydride or lithium aluminum hydride for reducing the keto group.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

  • Sulfoxides/Sulfones: Formed from oxidation.

  • Alcohol Derivatives: Result from the reduction of the pyranone keto group.

  • Substituted Amides and Esters: Products of nucleophilic substitution.

Scientific Research Applications

Chemistry

Biology

In biological research, it is used as a molecular probe to study enzyme-substrate interactions, particularly those involving thiol groups and carboxamide moieties.

Medicine

The compound's structural features suggest potential as a pharmacophore for designing new drugs, especially those targeting bacterial infections or cancer due to its unique heterocyclic structure and functional groups.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for this compound largely depends on its target application:

  • Enzymatic Inhibition: The thiadiazole and carboxamide groups can interact with active sites of enzymes, inhibiting their activity.

  • Receptor Binding: The pyranone and difluorobenzoate moieties can enhance binding affinity to certain receptors, modulating their activity.

Molecular targets include enzymes with thiol groups and receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the pyranone and difluorobenzoate moieties.

  • 4-Oxo-4H-pyran-3-yl Benzoate Derivatives: Similar in having the pyranone structure but differ in substituent groups.

Uniqueness

  • Functional Group Diversity: The presence of multiple functional groups (amide, ester, thiadiazole) provides unique reactivity and potential biological activity.

  • Structural Complexity: The combination of a thiadiazole ring with a pyranone and difluorobenzoate moiety is rare, enhancing its specificity for certain biological targets and chemical reactions.

This should give you a comprehensive understanding of the compound 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate!

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O5S2/c20-12-4-3-10(5-13(12)21)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJGCLBSPQNLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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